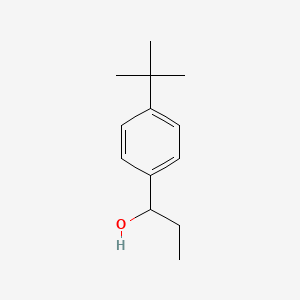

1-(4-Tert-butylphenyl)propan-1-ol

Description

Its structure consists of a propan-1-ol chain attached to a para-substituted tert-butylphenyl group. Key physicochemical properties include a high lipophilicity (XLogP: 3.5) and a topological polar surface area (TPSA) of 20.2 Ų, indicating moderate polarity .

Properties

IUPAC Name |

1-(4-tert-butylphenyl)propan-1-ol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H20O/c1-5-12(14)10-6-8-11(9-7-10)13(2,3)4/h6-9,12,14H,5H2,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WDEYOAWQRAMQJS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C1=CC=C(C=C1)C(C)(C)C)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H20O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

192.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(4-Tert-butylphenyl)propan-1-ol can be synthesized through several methods. One common approach involves the reduction of 1-(4-tert-butylphenyl)propan-1-one using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4). The reaction typically occurs in anhydrous solvents like tetrahydrofuran (THF) or diethyl ether under controlled temperature conditions .

Industrial Production Methods: In industrial settings, the production of this compound often involves catalytic hydrogenation of the corresponding ketone using hydrogen gas in the presence of a metal catalyst such as palladium on carbon (Pd/C). This method is favored for its efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions: 1-(4-Tert-butylphenyl)propan-1-ol undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form 1-(4-tert-butylphenyl)propan-1-one using oxidizing agents like chromium trioxide (CrO3) or potassium permanganate (KMnO4).

Reduction: Reduction of the compound can yield 1-(4-tert-butylphenyl)propan-1-amine when reacted with ammonia and a reducing agent.

Substitution: The hydroxyl group can be substituted with halogens using reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).

Common Reagents and Conditions:

Oxidation: Chromium trioxide in acetic acid or potassium permanganate in aqueous solution.

Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

Substitution: Thionyl chloride in pyridine or phosphorus tribromide in dichloromethane.

Major Products Formed:

Oxidation: 1-(4-tert-butylphenyl)propan-1-one.

Reduction: 1-(4-tert-butylphenyl)propan-1-amine.

Substitution: 1-(4-tert-butylphenyl)propyl chloride or bromide.

Scientific Research Applications

1-(4-Tert-butylphenyl)propan-1-ol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(4-tert-butylphenyl)propan-1-ol involves its interaction with specific molecular targets and pathways. In biological systems, the compound can act as a ligand for certain enzymes, modulating their activity. The hydroxyl group allows for hydrogen bonding with active sites, influencing the compound’s reactivity and binding affinity .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variation: Alkyl vs. Aromatic Groups

1-(4-Methylphenyl)-1-propanol (CAS: 25574-04-3)

- Molecular Formula : C₁₀H₁₄O; MW : 150.2 g/mol .

- Key Differences : Replacing the tert-butyl group with a methyl group reduces steric hindrance and molecular weight. This decreases lipophilicity (predicted lower LogP) and may enhance solubility in polar solvents.

- Applications : Used in general industrial applications, though specific uses are less documented compared to its tert-butyl analog .

1-([1,1'-Biphenyl]-4-yl)propan-1-ol

- Molecular Formula : C₁₅H₁₆O; MW : ~212.29 g/mol (calculated).

- Key Differences : The biphenyl substituent introduces extended aromatic conjugation, increasing molecular rigidity and likely elevating melting points. Synthesis via phenyllithium addition to ketones yields 55% after chromatography, suggesting moderate reactivity .

- Applications: Potential intermediate in pharmaceuticals or materials science due to its planar biphenyl system.

Functional Group Variation: Alcohol vs. Ketone

1-(4-Tert-butylphenyl)propan-1-one (CAS: 71209-71-7)

- Molecular Formula : C₁₃H₁₈O; MW : 190.28 g/mol .

- Key Differences : The ketone group eliminates hydrogen-bonding capacity, reducing water solubility compared to the alcohol. Higher electrophilicity at the carbonyl carbon enhances reactivity in nucleophilic additions.

- Applications : Used as a precursor in organic synthesis, e.g., Grignard reactions .

Positional Isomerism: 1-Propanol vs. 3-Propanol

3-(4-Tert-butylphenyl)propan-1-ol

Complex Derivatives: UV Filter Analogs

Avobenzone (BMDBM) (CAS: 70356-09-1)

- Molecular Formula : C₂₀H₂₂O₃; MW : 310.39 g/mol; m.p. : 81–86°C .

- Key Differences : As a diketone derivative with tert-butyl and methoxyphenyl groups, BMDBM exhibits strong UV absorption (UVA filter). The tert-butyl group stabilizes the molecule against photodegradation, a critical feature in sunscreen formulations .

- Applications : Widely used in cosmetics for UV protection.

Data Tables

Table 1: Physicochemical Properties

*Estimated based on structural analogs.

Research Findings and Trends

- Steric Effects : The tert-butyl group in this compound significantly increases steric bulk compared to methyl or hydrogen substituents, reducing reaction rates in sterically hindered environments .

- Solubility Trends : Alcohol derivatives generally exhibit higher water solubility than ketones due to H-bonding, as seen in this compound vs. its ketone analog .

- Biological Relevance: Positional isomerism (e.g., 1-propanol vs. 3-propanol) may influence metabolic pathways or toxicity profiles, though further studies are needed .

Biological Activity

1-(4-Tert-butylphenyl)propan-1-ol, a compound with significant structural features due to the presence of a tert-butyl group on the phenyl ring, has garnered attention for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula for this compound is . The compound features a hydroxyl (-OH) group and a tert-butyl substituent on a phenyl ring, contributing to its unique reactivity and interaction with biological systems.

This compound exhibits its biological activity through various mechanisms:

- Enzyme Interaction : The hydroxyl group allows for hydrogen bonding with enzyme active sites, potentially modulating enzyme activity.

- Receptor Binding : The compound may interact with specific receptors, influencing cellular signaling pathways.

- Antioxidant Activity : The structural characteristics may confer antioxidant properties, allowing it to scavenge free radicals and reduce oxidative stress in cells.

Antimicrobial Properties

Research indicates that this compound possesses antimicrobial activity. In a study evaluating its effects against various bacterial strains, the compound demonstrated significant inhibition of growth, particularly against Gram-positive bacteria such as Staphylococcus aureus.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 8 µg/mL |

| Escherichia coli | 16 µg/mL |

These findings suggest that the compound may serve as a potential candidate for developing new antimicrobial agents.

Anti-inflammatory Effects

In vitro studies have shown that this compound can inhibit the production of pro-inflammatory cytokines in macrophage cell lines. This effect is likely mediated through the modulation of signaling pathways associated with inflammation.

| Cytokine | Concentration (µg/mL) | Inhibition (%) |

|---|---|---|

| TNF-α | 50 | 40 |

| IL-6 | 100 | 60 |

These results indicate its potential use in treating inflammatory diseases.

Study on Antimicrobial Activity

A recent study published in Journal of Applied Microbiology evaluated the effectiveness of various derivatives of phenolic compounds, including this compound. The study found that modifications to the tert-butyl group significantly affected antimicrobial potency. The optimal structure retained the bulky tert-butyl group while enhancing hydrophobic interactions with bacterial membranes.

Anti-inflammatory Research

In another investigation focusing on anti-inflammatory properties, researchers treated RAW264.7 macrophages with different concentrations of this compound. Results showed a dose-dependent decrease in IL-6 and TNF-α levels, suggesting that this compound could be further explored for therapeutic applications in chronic inflammatory conditions.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.